2-Chloro-5-nitroisonicotinonitrile

Description

Contextual Significance in Heterocyclic Chemistry

Substituted pyridine (B92270) derivatives are fundamental building blocks in organic synthesis, primarily due to their prevalence in pharmaceuticals, agrochemicals, and materials science. The pyridine ring, a six-membered heterocycle containing a nitrogen atom, can be functionalized with various substituents that modulate its chemical and physical properties. Halogenated and nitrated pyridines, in particular, serve as crucial intermediates for creating more complex molecular architectures. For instance, 2-chloro-5-nitropyridine (B43025) is a key starting material for synthesizing a range of derivatives with applications as bactericides and plant growth regulators. google.com The presence of both a halogen and a nitro group on the pyridine ring, as seen in compounds like 2-chloro-5-nitronicotinic acid, makes them valuable precursors for new herbicides and potential therapeutic agents. guidechem.com The strategic placement of these functional groups allows for selective chemical transformations, enabling chemists to build diverse libraries of compounds for biological screening and materials development.

Overview of Electron-Deficient Pyridine Derivatives

The pyridine molecule possesses a conjugated system of six π-electrons, conferring aromatic character. wikipedia.org However, the electronegative nitrogen atom exerts a strong inductive effect, leading to an uneven distribution of electron density across the ring. wikipedia.org This inherent electron deficiency is further amplified by the introduction of powerful electron-withdrawing groups such as nitro (-NO₂), chloro (-Cl), and cyano (-CN).

These substituents significantly decrease the electron density on the carbon atoms of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom (α- and γ-positions). researchgate.net This electronic feature has several important consequences:

Suppression of Electrophilic Substitution: The electron-poor nature of the ring deactivates it towards attack by electrophiles. For example, direct nitration of pyridine is a sluggish process. wikipedia.org

Activation for Nucleophilic Aromatic Substitution (SNAr): The reduced electron density makes the ring susceptible to attack by nucleophiles. researchgate.net The halogen atom in compounds like 2-chloro-5-nitropyridine can be readily displaced by various nucleophiles. The reaction typically proceeds through a stepwise mechanism involving the formation of a stable intermediate known as a Meisenheimer complex. researchgate.netmdpi.com

Increased Acidity of Ring Protons: The electron-withdrawing groups enhance the acidity of the C-H bonds of the ring.

The combination of a halogen, a nitro group, and a nitrile group, as found in 2-Chloro-5-nitroisonicotinonitrile, creates a highly electron-deficient system primed for nucleophilic substitution reactions, making it a potentially versatile reagent in organic synthesis.

Scope and Research Focus on this compound

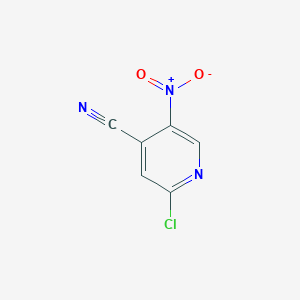

The specific compound of interest, this compound, is a member of the substituted halonitropyridine nitrile family. Its molecular structure contains a pyridine ring substituted with a chlorine atom at position 2, a nitro group at position 5, and a nitrile (cyano) group at position 4.

While it is registered under CAS number 1480179-77-8, detailed experimental studies and research publications focusing specifically on this compound are limited in publicly accessible literature. chemsrc.comsigmaaldrich.com However, its structure suggests significant potential as a chemical intermediate. The presence of three distinct functional groups—each offering a potential site for reaction—makes it an attractive building block for synthetic chemists. Research interest is based on the ability to perform selective transformations, such as the nucleophilic displacement of the chloride, reduction of the nitro group to an amine, or hydrolysis of the nitrile to a carboxylic acid, to generate a wide array of complex heterocyclic compounds. The chemistry and reactivity are often inferred from studies on closely related analogues like 2-chloro-5-nitropyridine nih.gov and other electron-deficient pyridines. acs.orgnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H2ClN3O2 |

|---|---|

Molecular Weight |

183.55 g/mol |

IUPAC Name |

2-chloro-5-nitropyridine-4-carbonitrile |

InChI |

InChI=1S/C6H2ClN3O2/c7-6-1-4(2-8)5(3-9-6)10(11)12/h1,3H |

InChI Key |

IIZCZGCPNIQFAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2 Chloro 5 Nitroisonicotinonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for aryl halides, especially those activated by electron-withdrawing groups. byjus.comchemistrysteps.com In the case of 2-Chloro-5-nitroisonicotinonitrile, the pyridine (B92270) ring, enhanced by the presence of a nitro group and a nitrile group, is highly susceptible to nucleophilic attack.

Reactivity at the C-2 Halogen Position

The chlorine atom at the C-2 position of the pyridine ring is the primary site for nucleophilic aromatic substitution. The presence of electron-withdrawing groups on the aromatic ring increases the rate of these reactions. byjus.com The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon atom bearing the leaving group (chlorine). chemistrysteps.commasterorganicchemistry.com This initial attack is generally the rate-determining step. masterorganicchemistry.com

The general mechanism for the SNAr reaction at the C-2 position is as follows:

Nucleophilic Attack: A nucleophile adds to the carbon atom attached to the chlorine, leading to the formation of a negatively charged intermediate. chemistrysteps.com

Formation of Meisenheimer Complex: This intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.comwikipedia.org

Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion. chemistrysteps.com

A variety of nucleophiles, including amines, alkoxides, and thiolates, can displace the C-2 chlorine. chemistrysteps.com

Influence of Nitro and Nitrile Groups on SNAr Pathways

The nitro (NO2) and nitrile (CN) groups play a crucial role in activating the pyridine ring towards nucleophilic attack. These strong electron-withdrawing groups significantly reduce the electron density of the aromatic ring, making it more electrophilic and susceptible to reaction with nucleophiles. byjus.commasterorganicchemistry.com

Their activating influence is most effective when they are positioned ortho or para to the leaving group, as this allows for direct resonance stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgyoutube.com In this compound, the nitro group is para to the chlorine atom, providing substantial stabilization to the intermediate formed during the SNAr reaction. This stabilization lowers the activation energy of the reaction, thereby increasing its rate. masterorganicchemistry.com

The resonance structures of the Meisenheimer complex demonstrate how the negative charge is delocalized onto the oxygen atoms of the nitro group, effectively stabilizing the intermediate. youtube.com

Meisenheimer Complex Formation and Stability

The formation of a Meisenheimer complex is a key step in the SNAr mechanism. chemistrysteps.comwikipedia.org These complexes are adducts formed between an electron-poor arene and a nucleophile. wikipedia.org While they are often transient intermediates, stable Meisenheimer complexes can be isolated, particularly when the aromatic ring is substituted with multiple strong electron-withdrawing groups. wikipedia.orgnih.gov

Kinetic Studies and Rate-Determining Steps

Kinetic studies of SNAr reactions provide valuable insights into the reaction mechanism. For many nucleophilic aromatic substitutions, the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com This is supported by the observation that the nature of the leaving group often has a smaller effect on the reaction rate compared to the effect of the activating groups.

Kinetic investigations on related compounds, such as 2-chloro-5-nitropyridine (B43025) reacting with anilines, have shown that the reactions are not base-catalyzed in solvents like DMSO and DMF. researchgate.net The rate of these reactions is influenced by the polarity of the solvent and the nature of the nucleophile. researchgate.net For instance, studies on the reaction of 2-chloro-5-nitropyrimidine (B88076) with α-nucleophiles suggest that the reaction mechanism can be borderline between a concerted and a stepwise pathway, with the formation of electrophile/nucleophile adducts playing a significant role. researchgate.net

Reactions Involving the Nitrile Moiety

The nitrile group in this compound is also a site of chemical reactivity, capable of undergoing various transformations.

Transformations of the Nitrile Group (e.g., hydrolysis, reduction, cycloadditions)

The carbon atom of the nitrile group is electrophilic due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. libretexts.org

Hydrolysis: Nitriles can be hydrolyzed to carboxylic acids under either acidic or basic conditions. chemistrysteps.comlibretexts.org The reaction proceeds through an amide intermediate. libretexts.orgchemistrysteps.com In acidic hydrolysis, the nitrile nitrogen is first protonated, activating the carbon towards attack by water. chemistrysteps.com Basic hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. chemistrysteps.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). chemistrysteps.comlibretexts.org The reaction involves the nucleophilic addition of a hydride ion to the nitrile carbon. libretexts.org Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can reduce nitriles to aldehydes. youtube.com

Cycloadditions: Nitriles can participate in cycloaddition reactions, although this is a less common transformation compared to hydrolysis and reduction. nih.govyoutube.com For instance, they can react with dienes in Diels-Alder type reactions, though specific examples involving this compound are not readily available in the provided search results.

Role of the Nitrile as an Activating Group

The nitrile, or cyano, group is a versatile functional group in organic chemistry. nih.gov It is known to be a powerful electron-withdrawing group, which can significantly influence the reactivity of the aromatic ring to which it is attached. In the context of this compound, the nitrile group, along with the nitro group, activates the pyridine ring towards nucleophilic attack.

Nitriles are considered weaker electrophiles compared to other functional groups like aldehydes. However, their reactivity can be enhanced by the presence of adjacent electron-withdrawing groups. nih.gov In this molecule, both the nitro group and the chlorine atom contribute to this activation. The strong dipole of the nitrile group can also facilitate polar interactions. nih.gov

The electrophilic character of the carbon atom in the nitrile group makes it susceptible to attack by nucleophiles. This reactivity is crucial in the formation of covalent adducts with biological macromolecules, such as proteins. Specifically, the nitrile group can react with the cysteine or serine residues in enzymes to form a thioimidate or imidate covalent adduct, respectively. nih.govnih.gov

Reactions Involving the Nitro Group

The nitro group is a key functional group that strongly influences the chemical behavior of this compound.

Reduction Chemistry of the Nitro Functionality

The reduction of nitro compounds is a well-established area of organic chemistry. wikipedia.org Aromatic nitro groups can be reduced to a variety of other functional groups, including amines, hydroxylamines, and azo compounds, depending on the reducing agent and reaction conditions. wikipedia.orgmasterorganicchemistry.com

Common methods for the reduction of aromatic nitro groups to primary amines include catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel, and the use of metals such as iron, tin, or zinc in an acidic medium. masterorganicchemistry.comcommonorganicchemistry.com For instance, zinc powder in the presence of hydrochloric acid has been used for the reduction of 2-chloro-5-nitrophenol. nih.gov The choice of reducing agent can be critical to avoid unwanted side reactions, such as dehalogenation when using Pd/C with aromatic halides. commonorganicchemistry.com

The reduction can also be controlled to yield intermediate products. For example, aryl hydroxylamines can be formed using reagents like zinc metal in aqueous ammonium (B1175870) chloride. wikipedia.org In some biological systems, the reduction of nitroaromatic compounds proceeds via a hydroxylamino derivative, which can then undergo further transformations. nih.gov

Impact on Pyridine Ring Activation

The nitro group is a strong electron-withdrawing group, and its presence on the pyridine ring significantly activates the ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation is a result of the stabilization of the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the course of the reaction. researchgate.net The electron-withdrawing nature of the nitro group helps to delocalize the negative charge, thereby lowering the activation energy for the nucleophilic attack.

Ring-Opening and Rearrangement Mechanisms

Under certain conditions, substituted pyridines like this compound can undergo ring-opening and rearrangement reactions.

SN(ANRORC) Type Reactions

A notable reaction pathway for some heterocyclic compounds is the SN(ANRORC) mechanism, which stands for A ddition of the N ucleophile, R ing O pening, and R ing C losure. wikipedia.org This mechanism provides an alternative to the standard SNAr pathway and is particularly relevant for explaining product formation in nucleophilic substitutions of heterocyclic compounds. wikipedia.org

The SN(ANRORC) mechanism has been studied in reactions of substituted pyrimidines with strong nucleophiles like sodium amide. wikipedia.org It involves the initial addition of the nucleophile to the ring, followed by the opening of the heterocyclic ring to form an open-chain intermediate. This intermediate then undergoes ring closure to yield the final product, often with the displacement of a leaving group. wikipedia.org Isotope labeling studies have provided strong evidence for this mechanistic pathway. wikipedia.org

For substituted nitropyridines, such as 2-chloro-3-nitropyridine, reaction with hydroxide ions has been shown to proceed via an SN(ANRORC) mechanism, leading to the formation of a ring-opened intermediate. figshare.comnih.gov

Conditions and Factors Influencing Ring Cleavage

The ring cleavage of substituted pyridines is influenced by several factors, including the nature and position of the substituents on the ring and the reaction conditions. The use of a strong base, such as a hydroxide ion, can promote ring-opening reactions in compounds like 2-chloro-5-nitropyridine. researchgate.netnih.gov

In the case of 2-chloro-3-nitropyridine, the initially formed ring-opened intermediate (a pseudo-cis form) is unstable and can isomerize to a more stable pseudo-trans form. figshare.comnih.gov This isomerization can prevent the subsequent ring-closing step that is characteristic of the SN(ANRORC) mechanism. nih.gov The geometry of the ring-opened intermediate is therefore a critical factor in determining the final outcome of the reaction. researchgate.net

The presence of strong electron-withdrawing groups, such as the nitro and nitrile groups in this compound, is expected to make the pyridine ring more susceptible to nucleophilic attack and subsequent ring-opening under basic conditions.

Isomerization and Ring-Closure of this compound Remains an Area for Future Investigation

Detailed mechanistic studies and specific research findings concerning the isomerization and subsequent ring-closure processes of this compound are not extensively documented in publicly available scientific literature. While the reactivity of related nitro-substituted pyridines has been a subject of chemical research, specific investigations into the intramolecular rearrangements of this compound are sparse.

Research into analogous compounds, such as 2-chloro-5-nitropyridine, has revealed complex reaction pathways, including ring-opening and ring-closing mechanisms, particularly in the presence of a base. These reactions can proceed through various intermediates, the stability and subsequent reactivity of which are highly dependent on reaction conditions and the specific substitution pattern of the pyridine ring. However, direct extrapolation of these findings to this compound is not scientifically rigorous without dedicated experimental evidence.

The electronic and steric properties of the isonicotinonitrile group, in comparison to the substituents in more studied analogues, would be expected to significantly influence the propensity for and pathways of isomerization and ring-closure reactions. The strong electron-withdrawing nature of both the nitro and cyano groups likely impacts the electron density distribution within the pyridine ring, which is a critical factor in such transformations.

Given the absence of specific studies on this compound in this context, a detailed discussion of its isomerization and ring-closure processes, including mechanistic details and data tables of research findings, cannot be provided at this time. This represents a potential area for future academic and industrial research to explore the synthesis of novel heterocyclic systems derived from this compound.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy for Molecular Structure Elucidation (FTIR, FT-Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) spectroscopy, has been instrumental in characterizing the structural features of 2-Chloro-5-nitroisonicotinonitrile and analogous molecules. researchgate.netniscpr.res.in The solid-phase FTIR and FT-Raman spectra are typically recorded over a wide spectral range to observe the fundamental vibrational frequencies. nipne.roepa.gov For instance, studies on similar compounds like 2-chloro-5-nitrobenzonitrile (B92243) have utilized these techniques to perform a normal coordinate analysis and make unambiguous vibrational assignments. researchgate.netniscpr.res.in

The vibrational spectra of molecules containing nitro (NO2), chloro (Cl), and cyano (CN) groups exhibit characteristic frequencies that are sensitive to their chemical environment.

Nitro Group (NO2) Vibrations: The nitro group has distinct stretching and bending vibrations. The asymmetric and symmetric stretching vibrations of the NO2 group are typically observed in specific regions of the infrared and Raman spectra. nipne.ronih.gov For example, in a related compound, the NO2 scissoring and rocking modes were identified. nipne.ro Hydrogen bonding can have a minimal effect on the asymmetric stretching vibrations of the NO2 group. nipne.ro

C-Cl Vibrations: The carbon-chlorine (C-Cl) stretching vibration generally produces a strong band in the fingerprint region of the infrared spectrum. nipne.ro In 2-chloro-5-nitrobenzyl alcohol, the C-Cl stretching vibration is reported to be in the 770-505 cm⁻¹ region. nipne.ro

C≡N Vibrations: The cyano group (C≡N) stretching frequency is highly characteristic and appears as a sharp band in the infrared spectrum. Its position can be influenced by coupling with other vibrational modes, such as the C-CN stretching mode. researchgate.net

Aromatic C-H Vibrations: The aromatic C-H group gives rise to stretching, in-plane bending, and out-of-plane bending vibrations that are well-defined in the spectra. nipne.ro

A comparative study of 2-chloro-5-nitrobenzonitrile and 2,5-dichlorobenzonitrile (B1580750) using FTIR and Raman spectroscopy has provided insights into how different substituents influence the vibrational frequencies of the benzonitrile (B105546) moiety. researchgate.net

Table 1: Characteristic Vibrational Frequencies for Related Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| NO₂ | Asymmetric Stretch | ~1506-1587 | nih.gov |

| NO₂ | Symmetric Stretch | ~1302-1378 | nih.gov |

| NO₂ | Scissoring | ~1789 / 794-805 | nipne.ro |

| NO₂ | Rocking | - | nipne.ro |

| NO₂ | Torsion | ~211 | nipne.ro |

| C-Cl | Stretch | ~770-505 | nipne.ro |

| C-H (aromatic) | Asymmetric Stretch | ~3090 | nipne.ro |

| C-H (aromatic) | Symmetric Stretch | ~2901 | nipne.ro |

| C-N | Stretch | ~1275 | researchgate.net |

Note: The exact frequencies can vary depending on the specific molecular structure and intermolecular interactions.

The solid-state vibrational spectra can also provide evidence for intermolecular interactions, such as non-classical C-H···N and C-H···O hydrogen bonds, as well as Cl···O interactions. These interactions can influence the vibrational frequencies and provide insights into the crystal packing of the molecule. For instance, studies on related nitro-substituted chloro-aromatic compounds have explored such interactions. nih.gov

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the connectivity and electronic structure of molecules.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for unambiguously assigning proton (¹H) and carbon-¹³ (¹³C) signals, especially in complex molecules where 1D spectra may show overlapping resonances. libretexts.orgwikipedia.org These experiments reveal scalar couplings between nuclei, providing information about through-bond connectivity. youtube.com For example, COSY experiments identify proton-proton couplings, while HSQC correlates protons with directly attached heteronuclei like ¹³C or ¹⁵N. wikipedia.orgyoutube.com Such techniques are invaluable for confirming the molecular structure of this compound and its derivatives. nih.gov

The chemical shifts of ¹H and ¹³C nuclei are sensitive to the local electronic environment. ucl.ac.uk The electron-withdrawing nature of the nitro and cyano groups, as well as the chloro substituent, significantly influences the chemical shifts of the aromatic protons and carbons in this compound. By analyzing the chemical shifts, one can deduce the electron density distribution within the molecule. ucl.ac.uk For instance, protons and carbons located ortho and para to the strongly electron-withdrawing nitro group are expected to be deshielded and resonate at higher frequencies (downfield). ucl.ac.uk

Table 2: Predicted ¹H NMR Chemical Shifts for a Related Compound (2-Chloro-5-nitropyridine)

| Proton | Chemical Shift (ppm) | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|

| A | 9.196 | J(A,B) = 2.93 | chemicalbook.com |

| B | 8.620 | J(A,C) = 0.64 | chemicalbook.com |

Quantum Chemical Calculations (DFT, HF, etc.)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are widely used to complement experimental spectroscopic data. researchgate.netresearchgate.net These calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts. researchgate.netresearchgate.net

The optimized molecular structure, vibrational frequencies, and corresponding vibrational assignments of related molecules have been calculated using DFT methods, often with the B3LYP functional and various basis sets like 6-31G(d) and 6-311++G(d,p). nipne.roresearchgate.netresearchgate.net The calculated vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.net These theoretical studies provide a deeper understanding of the vibrational modes and can help in assigning ambiguous experimental bands. nipne.roepa.govresearchgate.net

Furthermore, these computational methods allow for the investigation of electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are important for understanding the reactivity and electronic transitions of the molecule. nipne.ro

Geometry Optimization and Energetic Profiles

A computational study involving geometry optimization would be essential to determine the most stable three-dimensional conformation of this compound. This process, typically performed using quantum mechanical methods such as Density Functional Theory (DFT), minimizes the molecule's energy to predict bond lengths, bond angles, and dihedral angles. The resulting energetic profile would provide insight into the compound's stability and preferred spatial arrangement.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting the chemical reactivity of a molecule. youtube.comlibretexts.orgnih.govwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. youtube.comlibretexts.org Analysis of the energy and spatial distribution of the HOMO and LUMO of this compound would allow for the prediction of its electrophilic and nucleophilic sites. The energy gap between the HOMO and LUMO is also a crucial indicator of the molecule's kinetic stability and reactivity. researchgate.net

Vibrational Frequency Analysis and Comparison with Experimental Data

Theoretical vibrational frequency analysis, calculated using computational methods, predicts the infrared (IR) and Raman spectra of a molecule. These predicted spectra are invaluable for interpreting experimental spectroscopic data. A comparison between the calculated vibrational modes and experimentally obtained spectra for this compound would enable the assignment of specific spectral bands to the stretching and bending vibrations of its functional groups. While experimental spectra for related compounds such as 2-chloro-5-nitrobenzonitrile are available, specific data for the title compound is absent. researchgate.net

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways is a computational technique used to investigate the mechanisms of chemical reactions. researchgate.netnih.govyoutube.com This involves identifying the transition state, which is the highest energy point along the reaction coordinate. Analysis of the transition state structure and its energy provides crucial information about the reaction's feasibility and kinetics. Such studies on this compound would be valuable for understanding its potential chemical transformations.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous information about the molecular structure of this compound in the solid state.

Unit Cell Parameters and Crystal Packing

The unit cell is the basic repeating unit of a crystal lattice. X-ray diffraction analysis would determine the unit cell parameters (the lengths of the cell edges and the angles between them) for this compound. This information reveals how the individual molecules are arranged and packed within the crystal. Crystallographic data for similar molecules, such as 2-chloro-5-nitroaniline (B146338) and 2-chloro-5-nitropyridine (B43025), have been reported, but such data is not available for the title compound. nih.govnih.gov

Intermolecular Interactions in the Crystalline State

The arrangement of molecules in a crystal is governed by various intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces. Identifying and characterizing these interactions in the crystal structure of this compound would be crucial for understanding its solid-state properties, including its melting point and solubility. Studies on related compounds have revealed the presence of intermolecular N—H⋯O and N—H⋯N interactions. nih.gov

Applications in Diversified Organic Synthesis and Functional Materials

Potential in Material Science and Specialty Chemicals (Non-Biological)The electron-withdrawing nature of the nitro and nitrile groups, combined with the pyridine (B92270) ring, suggests potential applications in the design of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The nitrogen atom in the pyridine ring and the nitrile group could also act as ligands for metal complexes with interesting photophysical or catalytic properties. However, there is no specific data in the public domain to substantiate these potential applications for 2-Chloro-5-nitroisonicotinonitrile.

Functional Monomers and Polymers

There is no information available in the reviewed scientific literature to suggest that this compound has been utilized as a functional monomer in polymerization reactions. The presence of the reactive chloro and nitro groups, along with the nitrile functionality, theoretically allows for various chemical transformations that could lead to the formation of polymerizable derivatives. For instance, the chloro group could potentially be displaced by a vinyl or acrylic group, or the nitro group could be reduced to an amine, which could then be incorporated into a polymer backbone. However, no published research studies were found that demonstrate or investigate these potential pathways for creating polymers from this specific compound.

Detailed Research Findings:

Precursors for Dyes or Pigments

The structure of this compound, containing a nitro group (a common auxochrome) and a chromophoric pyridine ring, suggests a potential for its use as a precursor in the synthesis of dyes and pigments. The chloro and cyano groups could serve as reactive sites for coupling with other aromatic compounds to create larger conjugated systems, which are characteristic of many dyes. For example, the chloro atom could be substituted by an amino or hydroxyl group from another aromatic molecule to form azo or other types of dyes.

Despite these structural features that suggest potential applications in color chemistry, a thorough review of the literature did not yield any specific examples of this compound being used as a direct precursor for the synthesis of dyes or pigments. While related compounds, such as other nitro-substituted chloroanilines or nitropyridines, are known intermediates in the dye industry, the specific application of this compound for this purpose is not documented in the available research.

Detailed Research Findings:

No studies detailing the synthesis of dyes or pigments starting from this compound were identified. The potential of this compound in colorant synthesis remains unexplored in the currently available scientific literature.

Future Research Perspectives and Emerging Methodologies

Sustainable Synthesis Approaches and Process Intensification

The drive towards "green chemistry" is reshaping synthetic strategies for complex molecules. Future research will likely focus on creating more sustainable and efficient routes to 2-Chloro-5-nitroisonicotinonitrile, minimizing waste and environmental impact.

Sustainable Synthesis: Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. A promising approach involves the development of "one-pot" reactions where multiple transformations occur in a single reactor. For instance, a method for producing the related compound 2-chloro-5-nitropyridine (B43025) utilizes a one-pot process that avoids nitration reactions, thereby reducing wastewater and enhancing safety. google.comgoogle.com This strategy involves the sequential condensation of a 2-halogenated acrylate (B77674) with nitromethane (B149229), followed by cyclization to form a 2-hydroxy-5-nitropyridine (B147068) intermediate, which is then chlorinated. google.com Such a methodology, if adapted for the isonicotinonitrile isomer, could offer a greener alternative with high atom economy. google.com Microwave-assisted organic synthesis represents another green approach, often leading to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov

Process Intensification: Process intensification aims to create dramatically smaller, more efficient, and safer manufacturing processes. researchgate.net This can be achieved through miniaturization and the use of microreactors, which offer superior heat and mass transfer. mdpi.comcetjournal.it For highly exothermic reactions like nitration, microreactors provide excellent temperature control, preventing runaway reactions and improving selectivity. cetjournal.it The use of continuous flow chemistry, as opposed to traditional batch processing, allows for precise control over reaction parameters, leading to higher quality products and reduced waste. researchgate.netcetjournal.it By integrating reaction and separation steps into a single unit, process intensification can significantly lower both capital and operating costs. mdpi.com

Catalytic Transformations and Selectivity Enhancement

Catalysis is fundamental to modern organic synthesis, enabling transformations that would otherwise be difficult or inefficient. Future work on this compound will undoubtedly leverage novel catalytic systems to achieve selective transformations of its functional groups.

Catalytic Reduction of the Nitro Group: The reduction of an aromatic nitro group is a key transformation, yielding valuable amino derivatives. sci-hub.st A significant challenge is achieving chemoselectivity, where the nitro group is reduced without affecting other sensitive functionalities like the chloro and cyano groups. sci-hub.st Advanced catalytic systems, such as sulfided platinum or iron oxides on carbon supports, have shown excellent chemoselectivity in the hydrogenation of various nitroarenes, tolerating halogens and other functional groups. sci-hub.st Biocatalysis, using enzymes like nitroreductases, offers a green alternative for reducing nitroaromatics under mild, aqueous conditions. researchgate.netchemrxiv.org These enzymes can convert nitro groups to amines, often via nitroso and hydroxylamine (B1172632) intermediates. researchgate.netnih.govnih.gov The development of cofactor-free systems, where a hydrogenase enzyme is supported on carbon to facilitate electron transfer from H₂, presents a highly sustainable method for producing amines. chemrxiv.org

Selective Functionalization of the Pyridine (B92270) Ring: Directly and selectively functionalizing the C-H bonds of a pyridine ring is a major goal in synthetic chemistry. nih.govnih.gov While the electronic properties of the pyridine ring typically direct reactions to specific positions, new methods are emerging to override this inherent reactivity. Strategies involving the temporary dearomatization of the pyridine ring can allow for highly selective para-functionalization. researchgate.net Another approach uses phosphonium (B103445) salts to activate a specific C-H bond, enabling its conversion to other functional groups. nih.gov Applying such advanced strategies to this compound could open pathways to a wide array of novel derivatives that are otherwise difficult to access.

Advanced In Situ Spectroscopic Monitoring of Reactions

To optimize complex chemical reactions, a deep understanding of reaction kinetics, mechanisms, and the behavior of intermediates is essential. Advanced in situ spectroscopic techniques allow chemists to monitor reactions in real-time without disturbing the system.

Real-Time Reaction Analysis: Techniques like Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for real-time analysis. youtube.comnih.gov By coupling an electrochemical cell or a reactor to an FTIR spectrometer, it's possible to continuously monitor the concentrations of reactants, intermediates, and products. nih.gov This provides detailed kinetic profiles and mechanistic insights that are crucial for process optimization and control. nih.gov In situ FTIR has been successfully used to study a variety of organic reactions, including polymerizations and reactions involving ionic liquids, demonstrating its versatility even in complex, multiphase systems. youtube.com Such monitoring can identify reaction endpoints, detect the formation of unstable intermediates, and reveal the influence of different catalysts or conditions on the reaction pathway. youtube.comresearchgate.netresearchgate.net

Kinetic and Mechanistic Insights: Reaction Progress Kinetic Analysis (RPKA) uses the data from in situ monitoring to build a detailed picture of the reaction's kinetics. princeton.edu This approach is often faster and can provide more mechanistic detail than classical methods. princeton.edu For example, time-resolved kinetic NMR spectroscopy can be used to observe off-equilibrium reactions, providing high-resolution data on the depletion of reactants and the formation of products over very short timescales. nih.gov Applying these advanced analytical methods to the synthesis and transformations of this compound would enable researchers to fine-tune reaction conditions for maximum yield and purity, and to uncover the intricate mechanisms governing its reactivity.

Data-Driven and AI-Assisted Synthetic Route Discovery

AI in Retrosynthesis: Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available starting materials. grace.com Traditionally a manual and time-consuming process, AI-driven platforms can now automate this task. engineering.org.cnchemcopilot.com By learning from millions of documented reactions, these AI tools can suggest diverse and innovative synthetic routes that a human chemist might not consider. engineering.org.cnchemical.ai For complex heterocyclic molecules, where synthetic accessibility can be a challenge, these tools are particularly valuable. nih.govchemrxiv.org

Optimizing Synthetic Routes: Beyond just proposing routes, AI can help optimize them based on factors like cost, efficiency, safety, and sustainability. chemcopilot.comyoutube.com By integrating data on building block availability and price, these systems can identify pathways that are not only theoretically sound but also commercially viable. youtube.com As these technologies mature, they will become indispensable partners in the lab, accelerating the discovery and development of new chemical entities derived from scaffolds like this compound. chemical.aiuq.edu.au The ultimate goal is a fully automated system where AI designs a multi-step synthesis and robotic platforms execute it, dramatically speeding up the pace of chemical innovation. youtube.com

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 2-Chloro-5-nitroisonicotinonitrile with high purity and yield?

- Methodological Answer : The synthesis typically involves nitration and chlorination steps. For example, nitration of a precursor (e.g., 2-aminopyridine) using fuming nitric acid in concentrated sulfuric acid at controlled temperatures (45–50°C) ensures regioselectivity. Subsequent hydrolysis and chlorination (e.g., using POCl₃ or SOCl₂) yield the target compound. Key considerations include:

- Temperature control to avoid side reactions (e.g., over-nitration).

- Neutralization and recrystallization (e.g., using ammonia to adjust pH during crystallization) to isolate intermediates .

- Purity validation via HPLC or GC-MS, referencing NIST spectral databases for confirmation .

Q. How should researchers characterize the molecular structure of this compound?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and nitro/chlorine groups.

- IR spectroscopy to identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹, NO₂ asymmetric stretch ~1520 cm⁻¹).

- Mass spectrometry (EI-MS or HRMS) to verify molecular weight and fragmentation patterns.

- Cross-reference data with NIST Chemistry WebBook or PubChem entries to resolve ambiguities .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- Use PPE (gloves, lab coats, goggles) and work in a fume hood to avoid inhalation or skin contact.

- In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention.

- Store in a cool, dry place away from incompatible substances (e.g., reducing agents).

- Consult Safety Data Sheets (SDS) for hazard-specific first-aid measures and disposal guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies may arise from solvent effects, impurities, or instrumentation differences. To address this:

- Replicate experiments under standardized conditions (e.g., deuterated solvents for NMR).

- Validate results using orthogonal methods (e.g., X-ray crystallography for structural confirmation).

- Compare data with authoritative databases (e.g., NIST, PubChem) and published crystallographic datasets .

Q. What experimental design strategies optimize the study of this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Use factorial design to systematically vary parameters:

- Variables : Catalyst type (e.g., Pd/C vs. CuI), temperature (25–100°C), solvent polarity (DMF vs. THF).

- Response metrics : Reaction yield (HPLC), byproduct formation (TLC).

- Statistical tools (e.g., ANOVA) can identify significant factors. Precedent studies on analogous nitropyridines suggest Pd-mediated couplings under inert atmospheres improve efficiency .

Q. How can computational modeling enhance understanding of this compound’s electronic properties?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian or ORCA software) to map electron density, HOMO-LUMO gaps, and nitro group charge distribution.

- Compare computed IR/NMR spectra with experimental data to validate models.

- Use results to predict reactivity in nucleophilic aromatic substitution (e.g., sites susceptible to attack) .

Q. What strategies ensure reproducibility in synthesizing this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.